molecular formula C6H7IN2O2S B3042283 2-Amino-5-iodobenzenesulfonamide CAS No. 54773-54-5

2-Amino-5-iodobenzenesulfonamide

Cat. No. B3042283
CAS RN: 54773-54-5
M. Wt: 298.1 g/mol
InChI Key: TZPOFKNGJJYOPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-5-iodobenzenesulfonamide consists of an iodine atom and a sulfonamide group attached to a benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-iodobenzenesulfonamide are not available, sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .


Physical And Chemical Properties Analysis

2-Amino-5-iodobenzenesulfonamide is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol . The compound has a high melting point greater than 200°C .

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • A study by Dragovich et al. (2008) detailed an efficient large-scale synthesis method for a related compound, 2-Amino-5-methanesulfonylaminobenzenesulfonamide, highlighting the significance of such compounds in synthetic chemistry.
    • Lei Lu et al. (2015) developed a strategy for direct synthesis of amino-(N-alkyl)benzenesulfonamides, demonstrating the chemical versatility and potential of such compounds in N-alkylation processes (Lu et al., 2015).
    • The work of Kaneda et al. (2017) on the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) for use in click reactions emphasizes the adaptability of these compounds in organic synthesis (Kaneda et al., 2017).
  • Pharmaceutical Applications :

    • Havránková et al. (2021) investigated 1,3,5-triazinyl aminobenzenesulfonamides for their inhibitory activity against human carbonic anhydrases and their potential as anti-VRE (vancomycin-resistant Enterococcus) agents, highlighting the biomedical relevance of aminobenzenesulfonamide derivatives (Havránková et al., 2021).
  • Material Science and Catalysis :

    • Research by Bahlaouan et al. (2011) on the copper-catalyzed amination of 2-iodobenzenesulfonamide demonstrates the role of such compounds in catalysis and material synthesis (Bahlaouan et al., 2011).
    • Fülöpová and Soural (2015) explored the use of polymer-supported benzenesulfonamides in solid-phase synthesis, indicating the utility of these compounds in creating diverse chemical structures (Fülöpová & Soural, 2015).
  • Novel Compound Synthesis :

    • Kaneda's (2020) review on the synthesis of cyclic compounds containing aminobenzenesulfonamide showcases the compound's importance in creating new chemical structures, emphasizing its utility in pharmaceutical research (Kaneda, 2020).

properties

IUPAC Name

2-amino-5-iodobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPOFKNGJJYOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodobenzenesulfonamide

Synthesis routes and methods I

Procedure details

Commercially available 2-aminobenzenesulfonamide can be treated with N-iodosuccinimide (NIS) to afford 2-amino-5-iodo-benzenesulfonamide. Acylation with a malonyl halide monoester, such as ethyl 3-chloro-3-oxo-propionate, or with a dialkyl malonate, such as diethyl malonate, affords the corresponding amide, which can simultaneously be cyclized to the thiadiazine-dioxide and hydrolyzed to the desired acid intermediate (or a salt thereof, e.g., sodium salt).
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzenesulfonamide (25.0 g, 145.2 mmol) in chloroform (275 mL) at 0° C. was treated with a solution of iodine monochloride (24.75 g, 152.4 mmol) in chloroform (50 mL) dropwise over 1 h. After addition, the solution was allowed to slowly warm to 25° C. over 18 h. The precipitate was collected by filtration and washed with chloroform (3×), saturated sodium bicarbonate solution (1×), and water (4×). After air drying, these procedures afforded the title compound (23.4 g, 55%) as a red solid. 1H NMR (300 MHz, DMSO-d6): δ 6.65 (d, J=8.46 Hz, 1 H) 7.35 (s, 2 H) 7.48 (dd, J=8.82, 2.21 Hz, 1 H) 7.76 (d, J=2.21 Hz, 1 H).
Quantity
25 g
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reactant
Reaction Step One
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24.75 g
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reactant
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275 mL
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solvent
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50 mL
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solvent
Reaction Step One
Yield
55%

Synthesis routes and methods III

Procedure details

To a cold (0° C.) stirred solution of 2-aminobenzenesulfonamide (17.2 g; 100 mmol) in CHCl3 (200 ml) was added a solution of iodine monochloride (17.1 g; 105 mmol) in CHCl3 (50 ml) over 1 h. The reaction mixture was slowly warmed up to rt. and left with stirring over night. The reaction mixture was filtered and the isolated solid was washed on the filter with CHCl3 (3×20 ml), NaHCO3 (sat. aq., 1×20 ml), H2O (4×50 ml). The isolated solid was air dried to give 27.3 g (92%) of product.
Quantity
17.2 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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Quantity
17.1 g
Type
reactant
Reaction Step Two
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Quantity
50 mL
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solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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